molecular formula C14H17NO4 B12890418 (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate CAS No. 97794-65-5

(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate

Cat. No.: B12890418
CAS No.: 97794-65-5
M. Wt: 263.29 g/mol
InChI Key: HYUBSCSVXQUVBZ-UHFFFAOYSA-N
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Description

(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is a compound that belongs to the oxazolidinone family. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate typically involves the reaction of an oxazolidinone derivative with a butyrate ester. One common method is the condensation reaction between 3-phenyloxazolidin-2-one and butyric acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate may involve continuous flow processes to enhance efficiency and yield. The use of magnetic nanocatalysts has been explored to facilitate the synthesis of oxazolidinone derivatives, offering advantages such as easy separation and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring .

Mechanism of Action

The mechanism of action of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is unique due to its specific combination of the oxazolidinone ring and the butyrate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

97794-65-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate

InChI

InChI=1S/C14H17NO4/c1-2-6-13(16)18-10-12-9-15(14(17)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3

InChI Key

HYUBSCSVXQUVBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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